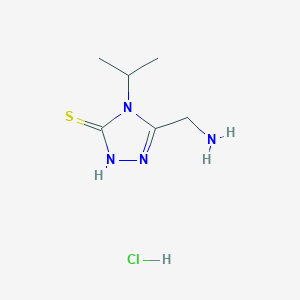
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Descripción general
Descripción
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a useful research compound. Its molecular formula is C6H13ClN4S and its molecular weight is 208.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered significant attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. The presence of an amino group and a thiol functional group enhances its reactivity and biological efficacy.
Chemical Structure and Properties
The molecular structure of this compound includes a triazole ring and a thiol group, which are crucial for its biological activity. The hydrochloride form improves its solubility in water, making it suitable for pharmaceutical applications.
| Property | Value |
|---|---|
| CAS Number | 1864064-85-6 |
| Molecular Formula | C₇H₁₃N₃S·HCl |
| Molecular Weight | 195.72 g/mol |
| Solubility | Soluble in water |
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to exert its biological effects through the following pathways:
- Antifungal Activity : The compound may inhibit fungal cell wall synthesis by targeting specific enzymes involved in this process.
- Protein Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function and leading to antimicrobial effects.
- Metabolic Pathway Disruption : Preliminary studies suggest that this compound can interfere with metabolic pathways in fungi and bacteria.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Effective against various strains of bacteria and fungi.
- Cytotoxicity : Demonstrated cytotoxic effects against cancer cell lines in preliminary studies .
Case Studies
Several studies have evaluated the biological activity of similar triazole derivatives:
- Antifungal Studies : A study involving various triazole derivatives showed promising antifungal activity against Candida species.
- Cytotoxicity Assays : Compounds with structural similarities were tested against human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showing varying degrees of cytotoxicity .
Comparative Analysis
The following table compares this compound with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | Amino and thiol groups | Antifungal and antimicrobial |
| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Methyl group instead of propan-2-yl | Antimicrobial |
| 4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Substituted phenyl group | Anticancer properties |
Propiedades
IUPAC Name |
3-(aminomethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-4(2)10-5(3-7)8-9-6(10)11;/h4H,3,7H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIDEDQKBJKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















